molecular formula C8H7BrO4 B2579196 Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate CAS No. 1451878-28-6

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate

Cat. No.: B2579196
CAS No.: 1451878-28-6
M. Wt: 247.044
InChI Key: GOKPGZYFWLVXRH-HYXAFXHYSA-N
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Description

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers . This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and is substituted with a bromine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate is unique due to its furan ring structure, bromine substitution, and specific stereochemistry (Z-configuration). These features contribute to its distinct chemical and biological properties, setting it apart from other esters.

Properties

IUPAC Name

methyl (2Z)-2-(3-bromo-4-methyl-5-oxofuran-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-4-7(9)5(13-8(4)11)3-6(10)12-2/h3H,1-2H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKPGZYFWLVXRH-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)OC)OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C(=O)OC)/OC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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